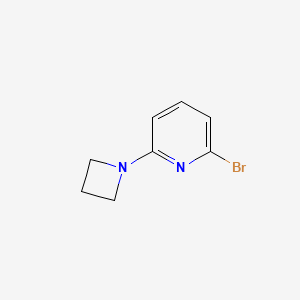

2-(Azetidin-1-yl)-6-bromopyridine

Description

Properties

IUPAC Name |

2-(azetidin-1-yl)-6-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUXRIKRNRRWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720983 | |

| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288991-76-3 | |

| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(azetidin-1-yl)-6-bromopyridine, a key heterocyclic building block in contemporary drug discovery. The narrative focuses on the two primary methodologies: the palladium-catalyzed Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss critical parameters for process optimization, with a particular emphasis on achieving selective mono-substitution. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and practical understanding of this important transformation.

Introduction: Significance of 2-(Azetidin-1-yl)-6-bromopyridine

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of therapeutic agents.[1] The incorporation of strained ring systems, such as azetidine, is a widely used tactic to improve physicochemical properties like solubility and metabolic stability while exploring novel chemical space.[2] Consequently, 2-(azetidin-1-yl)-6-bromopyridine has emerged as a valuable intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or a second C-N coupling), allowing for the rapid generation of diverse compound libraries.

This guide will explore the most effective methods for the construction of this molecule, focusing on the formation of the crucial C-N bond between the azetidine nitrogen and the pyridine C2-position.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-(azetidin-1-yl)-6-bromopyridine from 2,6-dibromopyridine hinges on the selective formation of a single C-N bond. Two principal strategies dominate this field: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Palladium-catalyzed cross-coupling cycle.[3] | Two-step addition-elimination via Meisenheimer complex.[4] |

| Conditions | Mild to moderate (e.g., 80-110 °C).[5] | Often harsh (high temperature, pressure); catalyst-free.[6] |

| Scope & Tolerance | Broad functional group tolerance; highly general.[1] | Limited scope; requires electron-deficient arenes.[7] |

| Selectivity | High selectivity for mono-amination can be achieved.[8] | Can be difficult to control, often leading to mixtures. |

| Key Reagents | Pd catalyst, phosphine ligand, base.[9] | Base, high-boiling point solvent. |

| Recommendation | Preferred method for its reliability, milder conditions, and high yields. | Viable alternative, but typically less efficient for this substrate. |

The Preferred Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its exceptional reliability and broad applicability.[3] It is the industry-standard method for coupling amines with aryl halides.

Reaction Mechanism

The catalytic cycle provides a framework for understanding and optimizing the reaction. The generally accepted mechanism involves three key stages: oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Caption: Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2,6-dibromopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Amine Coordination & Deprotonation: Azetidine coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product, 2-(azetidin-1-yl)-6-bromopyridine, is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[3]

Optimization and Control of Selectivity

Achieving high selectivity for the mono-aminated product over the di-aminated byproduct is the primary challenge. This is controlled by careful manipulation of reaction parameters.

-

Stoichiometry: Using a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of azetidine relative to 2,6-dibromopyridine is the most critical factor in preventing di-substitution.

-

Catalyst System:

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors.

-

Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands accelerate the reductive elimination step, which is crucial for catalyst turnover and preventing side reactions.[10] For heteroaromatic substrates, ligands like Xantphos or BINAP are often successful.[9][11]

-

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is highly effective, though potassium carbonate (K₂CO₃) can be used under certain conditions, often requiring higher temperatures.[9]

-

Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material can significantly improve mono-selectivity.

Detailed Experimental Protocol

This protocol is a robust starting point, synthesized from established procedures for similar dihalopyridines.[5][12]

Caption: Fig. 2: Experimental Workflow for Synthesis.

Reagents and Conditions:

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2,6-Dibromopyridine | 2.37 g | 1.0 | Substrate |

| Azetidine | 0.57 g | 1.0 | Nucleophile |

| Palladium(II) Acetate | 45 mg | 0.02 | Catalyst Precursor |

| Xantphos | 231 mg | 0.04 | Ligand |

| Sodium tert-butoxide | 1.15 g | 1.2 | Base |

| Anhydrous Toluene | 100 mL | - | Solvent |

| Temperature | 100 °C | - | Reaction Temperature |

| Atmosphere | Argon or Nitrogen | - | Inert conditions are critical |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), sodium tert-butoxide (1.2 equiv), and 2,6-dibromopyridine (1.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate. Add azetidine (1.0 equiv) dropwise via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-substituted product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific transformation, SNAr is a fundamental reaction in heterocyclic chemistry.[6] It proceeds without a metal catalyst but typically requires more forcing conditions.

Mechanism and Feasibility

The SNAr mechanism involves the nucleophilic attack of azetidine on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the bromide leaving group restores aromaticity.

Caption: Fig. 3: General Mechanism for SNAr Reaction.

For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient. While the nitrogen atom does provide activation at the 2- and 6-positions, the lack of strong electron-withdrawing groups makes the C-Br bond less reactive towards uncatalyzed nucleophilic attack compared to, for example, a C-Cl bond on a nitropyridine.[7] Therefore, high temperatures are often necessary to overcome the activation barrier, which can lead to poor selectivity and decomposition.

Safety and Handling

-

2,6-Dibromopyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Azetidine: Is a volatile, flammable, and corrosive liquid. It should be handled in a well-ventilated fume hood.

-

Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere.

-

Sodium tert-butoxide: Is a strong base and is highly reactive with water. Handle in a glovebox or under a strict inert atmosphere.

Conclusion

The synthesis of 2-(azetidin-1-yl)-6-bromopyridine is most effectively and reliably achieved via a palladium-catalyzed Buchwald-Hartwig amination. Careful control of reagent stoichiometry, along with judicious selection of the catalyst system and reaction conditions, allows for the high-yield, selective formation of the desired mono-aminated product. This method's broad functional group tolerance and mild conditions make it superior to the classical SNAr approach for this particular substrate. The resulting compound is a highly valuable intermediate, poised for further functionalization in the pursuit of novel chemical entities for drug discovery and development.

References

-

Accounts of Chemical Research. Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. ACS Publications.

-

ElectronicsAndBooks. Metal assisted synthesis of mono and diamino substituted pyridines.

-

ResearchGate. Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles.

-

ResearchGate. C–N Bond Making Reactions at a Pyridine Ring | Request PDF.

-

SciELO. A simple synthesis of aminopyridines: use of amides as amine source.

-

Synthesis and biological study of Azetidinone derivatives. (2019).

-

National Institutes of Health (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

-

PubMed. Palladium(0)-catalyzed coupling of organozinc iodide reagents with bromopyridines: synthesis of selectively protected pyridine-containing azamacrocycles.

-

DSpace@MIT. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation.

-

Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025).

-

MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.

-

National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.

-

National Institutes of Health (NIH). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.

-

BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine.

-

National Institutes of Health (NIH). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

-

Semantic Scholar. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

-

National Institutes of Health (NIH). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

-

Organic Chemistry Portal. Azetidine synthesis.

-

National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions.

-

ResearchGate. Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes.

-

Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata.

-

National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions.

-

Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.

-

PubMed. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.

-

Semantic Scholar. Rapid diversified synthesis of azetidine-3-carboxylic acids.

-

National Institutes of Health (NIH). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.

-

ResearchGate. Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine.

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

2-(Azetidin-1-yl)-6-bromopyridine chemical properties

An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Azetidine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the myriad of scaffolds available to the discovery scientist, small, strained heterocycles have emerged as powerful tools for imbuing molecules with desirable, drug-like properties. The azetidine ring, a four-membered saturated heterocycle, stands out as a particularly valuable motif.[1] Its inherent ring strain and sp³-rich, three-dimensional character can confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1][2]

This guide focuses on 2-(Azetidin-1-yl)-6-bromopyridine , a bifunctional building block that strategically combines the benefits of the azetidine scaffold with the synthetic versatility of a bromopyridine core. The presence of the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the rapid generation of diverse compound libraries. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, reactivity, and strategic application of this important chemical entity.

Molecular Structure and Physicochemical Properties

2-(Azetidin-1-yl)-6-bromopyridine is characterized by a pyridine ring substituted at the 2-position with an azetidine group and at the 6-position with a bromine atom.[3] This unique arrangement of functional groups dictates its chemical behavior and utility.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂ | [3] |

| Molecular Weight | 213.08 g/mol | [3] |

| CAS Number | 1288991-76-3 | [3] |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | Not reported; likely solid at room temp. | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | - |

| XLogP3-AA | ~2.0 - 2.5 (estimated) | - |

Synthesis and Purification

The most direct and efficient synthesis of 2-(Azetidin-1-yl)-6-bromopyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a bromine atom from 2,6-dibromopyridine by azetidine. The reactivity of the bromine atoms in 2,6-dibromopyridine allows for selective mono-amination under controlled conditions.[4][5]

Rationale for Experimental Design:

-

Starting Material: 2,6-dibromopyridine is a commercially available and cost-effective starting material.

-

Nucleophile: Azetidine is used as the nucleophile. It is often used as its hydrochloride salt for stability, requiring a base to liberate the free amine.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like water can be used. Microwave-assisted synthesis in water has been shown to be effective for similar aminations, offering a greener alternative.[4]

-

Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ is required to neutralize the HBr formed during the reaction and, if necessary, to deprotonate the azetidine salt.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy for the SNAr reaction. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times.[4]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1288991-76-3: 2-(Azetidin-1-yl)-6-bromopyridine [cymitquimica.com]

- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-6-bromopyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not prominently cataloged, suggesting its status as a novel or specialized chemical entity, its structure represents a compelling fusion of two pharmacologically significant motifs: the 2-aminopyridine core and the azetidine ring. This guide details a robust, proposed synthetic route via nucleophilic aromatic substitution, outlines its expected physicochemical and spectroscopic properties, and provides an in-depth analysis of its potential applications as a versatile building block in medicinal chemistry and materials science. The strategic presence of a bromine atom offers a reactive handle for further molecular elaboration, positioning this compound as a valuable starting point for the synthesis of diverse compound libraries.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The title compound, 2-(Azetidin-1-yl)-6-bromopyridine, embodies a thoughtful design, combining two structural motifs celebrated for their positive impact on pharmacological profiles.

-

The 2-Aminopyridine Moiety: This scaffold is a cornerstone in medicinal chemistry, often described as a "perfect locomotive" for guiding molecules toward their biological targets.[1] Its presence is noted in numerous marketed drugs, including the anti-inflammatory piroxicam and the antibacterial sulfapyridine.[2] The 2-aminopyridine structure is a bioisostere of aniline but avoids the metabolic liabilities associated with aniline's oxidation to toxic nitroso species, making it a safer alternative in drug design.[3]

-

The Azetidine Ring: Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in contemporary drug development.[4] Once considered a synthetic curiosity, the discovery of naturally occurring L-azetidine-2-carboxylic acid hinted at its biological relevance.[5] The strained four-membered ring imparts a unique conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[6] Furthermore, the incorporation of azetidine can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[4][5] This has led to its inclusion in several FDA-approved drugs, including baricitinib and cobimetinib.[4]

The combination of these two "privileged" fragments in 2-(Azetidin-1-yl)-6-bromopyridine, along with a bromine atom for subsequent functionalization, creates a highly valuable and versatile building block for constructing novel chemical entities.

Proposed Synthesis: A Reliable Path to a Novel Scaffold

The most direct and logical synthetic route to 2-(Azetidin-1-yl)-6-bromopyridine is the mono-substitution of 2,6-dibromopyridine with azetidine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom and the second bromine atom activates the C2 and C6 positions towards nucleophilic attack.[7] Selective mono-amination can be achieved by controlling the stoichiometry of the nucleophile.

Precursor Physicochemical Data

A thorough understanding of the starting materials is critical for successful synthesis.

| Property | 2,6-Dibromopyridine | Azetidine |

| CAS Number | 626-05-1[8][9] | 503-29-7[10] |

| Molecular Formula | C₅H₃Br₂N[8][11] | C₃H₇N[12] |

| Molecular Weight | 236.89 g/mol [8][9][11] | 57.09 g/mol [12] |

| Appearance | White to grey crystalline powder[11][13] | Colorless liquid[12] |

| Melting Point | 117-119 °C[8][9] | N/A |

| Boiling Point | 255.9 °C[8] | 61-62 °C[12] |

| pKa (Conjugate Acid) | N/A | 11.29[12][14] |

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

Azetidine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or another suitable non-nucleophilic base

-

Dimethylformamide (DMF) or Acetonitrile (MeCN) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromopyridine (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF or MeCN to dissolve/suspend the reagents. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the nucleophile relatively "naked" and more reactive.

-

Nucleophile Addition: Slowly add azetidine (1.1 eq) to the stirring mixture at room temperature. The slight excess of azetidine ensures the complete consumption of the limiting reagent, while a large excess is avoided to minimize the potential for di-substitution.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 2-(Azetidin-1-yl)-6-bromopyridine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(Azetidin-1-yl)-6-bromopyridine.

Physicochemical and Spectroscopic Characterization (Predicted)

The structural identity and purity of the synthesized compound would be confirmed by standard analytical techniques.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁BrN₂ |

| Molecular Weight | 227.10 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. |

| LogP (Predicted) | ~2.5 - 3.0 |

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Three signals in the aromatic region (~6.5-7.5 ppm). A triplet (or doublet of doublets) for the H4 proton, and two doublets (or doublet of doublets) for the H3 and H5 protons.

-

Azetidine Protons: Two distinct signals corresponding to the four protons on the carbons adjacent to the nitrogen (a triplet, ~3.9-4.2 ppm) and the two protons on the carbon beta to the nitrogen (a quintet, ~2.2-2.5 ppm).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons: Five signals, with the carbon bearing the bromine (C6) and the carbon bearing the azetidine group (C2) being the most downfield in the aromatic region.

-

Azetidine Carbons: Two signals in the aliphatic region, one for the two equivalent carbons adjacent to the nitrogen (~50-55 ppm) and one for the carbon beta to the nitrogen (~15-20 ppm).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peaks at m/z 227.0 and 229.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Applications in Drug Discovery and Materials Science

The true value of 2-(Azetidin-1-yl)-6-bromopyridine lies in its potential as a versatile intermediate. The bromine atom at the 6-position is a synthetic handle ripe for elaboration through various cross-coupling reactions.

Medicinal Chemistry Applications

This scaffold allows for the rapid generation of diverse compound libraries. The azetidinyl-pyridine core can be maintained while the 6-position is modified to probe structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide array of aryl or heteroaryl groups, creating biaryl structures common in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: The bromine can be displaced with various amines, amides, or N-heterocycles, which is a key strategy for synthesizing inhibitors of enzymes like Janus kinases (JAKs).

-

Sonogashira Coupling: Introduction of terminal alkynes allows for the creation of rigid, linear extensions, a useful tactic in designing enzyme inhibitors or molecular probes.

The resulting compounds, featuring the beneficial azetidine and 2-aminopyridine motifs, would be prime candidates for screening in various therapeutic areas, including:

-

Oncology: Targeting protein kinases and other signaling pathways.

-

Neuroscience: Modulating receptors and enzymes in the central nervous system.[15]

-

Infectious Diseases: As novel antibacterial or antiviral agents.[16]

Logical Pathway for Drug Candidate Synthesis

Caption: Diversification of the core scaffold for drug discovery.

Materials Science Applications

The rigid, electron-rich nature of the pyridine ring, combined with the potential for creating extended conjugated systems via cross-coupling, makes this compound an interesting building block for organic electronics.[11] Functionalized derivatives could be investigated for applications in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Semiconducting Polymers

Conclusion

2-(Azetidin-1-yl)-6-bromopyridine stands as a strategically designed, high-potential building block for chemical innovation. By combining the favorable properties of the azetidine ring and the 2-aminopyridine core, it offers a robust starting point for developing next-generation pharmaceuticals and functional materials. The synthetic accessibility and the reactive handle for diversification underscore its value to the scientific community. As the demand for novel, three-dimensional, and metabolically stable chemical entities grows, scaffolds like this will become increasingly indispensable in the toolkit of the modern chemist.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Wikipedia. Azetidine. Wikipedia, The Free Encyclopedia. [Link]

-

ChemSrc. (2025). 2,6-Dibromopyridine. ChemSrc. [Link]

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

-

ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

-

National Center for Biotechnology Information. Azetidine. PubChem Compound Summary for CID 10422. [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [Link]

-

Al-gorban, Z. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

-

National Center for Biotechnology Information. 2,6-Dibromopyridine. PubChem Compound Summary for CID 12274. [Link]

-

Hartley, R. C., & Smith, J. A. (2000). Concerted Nucleophilic Aromatic Substitution Reactions. Perkin Transactions 2. [Link]

-

Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

-

Umstead, E. R., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

-

Batey, R. A., & Taylor, V. F. (2000). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azetidines - Enamine [enamine.net]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Dibromopyridine | CAS#:626-05-1 | Chemsrc [chemsrc.com]

- 9. 2,6-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Azetidine - Wikipedia [en.wikipedia.org]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 16. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: A Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-6-bromopyridine, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, with a special focus on its molecular weight, and explore its synthesis, analytical characterization, and burgeoning applications in medicinal chemistry. This document is designed to serve as a practical resource, blending fundamental chemical principles with field-proven insights.

Introduction: The Significance of the Azetidine and Bromopyridine Moieties

2-(Azetidin-1-yl)-6-bromopyridine is a substituted pyridine derivative that incorporates two key structural features of significant interest in drug discovery: the azetidine ring and a bromo-substituted pyridine core. The azetidine ring, a four-membered nitrogen-containing heterocycle, is prized for its ability to impart unique conformational rigidity and improved physicochemical properties to drug candidates.[1][2] Its strained ring system can lead to favorable interactions with biological targets and can enhance metabolic stability and solubility.[1][3]

The bromopyridine scaffold, on the other hand, serves as a versatile synthetic handle. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This synthetic tractability makes 2-(Azetidin-1-yl)-6-bromopyridine a valuable building block for the construction of complex molecular architectures.

This guide will provide a detailed exploration of this compound, beginning with its fundamental molecular characteristics.

Physicochemical Properties and Molecular Weight Determination

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of 2-(Azetidin-1-yl)-6-bromopyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 213.0745 g/mol | [4] |

| Chemical Formula | C₈H₉BrN₂ | [4] |

| CAS Number | 1288991-76-3 | [4] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane | General knowledge |

The molecular weight of 213.0745 g/mol is a critical parameter for a variety of experimental procedures, including stoichiometric calculations for chemical reactions, preparation of solutions of known concentration, and interpretation of mass spectrometry data.[4]

Molecular Structure

The structure of 2-(Azetidin-1-yl)-6-bromopyridine, featuring a pyridine ring substituted at the 2-position with an azetidine ring and at the 6-position with a bromine atom, is a key determinant of its chemical reactivity and biological activity.

Caption: Molecular structure of 2-(Azetidin-1-yl)-6-bromopyridine.

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for 2-(Azetidin-1-yl)-6-bromopyridine is not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,6-dibromopyridine, with azetidine.

Caption: Proposed synthetic workflow for 2-(Azetidin-1-yl)-6-bromopyridine.

Proposed Experimental Protocol

The following is a generalized, yet robust, protocol for the synthesis of 2-(Azetidin-1-yl)-6-bromopyridine.

Materials:

-

2,6-Dibromopyridine[5]

-

Azetidine

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-dibromopyridine (1.0 eq) in DMSO or DMF, add azetidine (1.1 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(Azetidin-1-yl)-6-bromopyridine.

Causality of Experimental Choices:

-

Base: The presence of a base is crucial to deprotonate the azetidine nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction.

-

Solvent: Polar aprotic solvents like DMSO or DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction mechanism.

-

Heat: The application of heat is necessary to overcome the activation energy of the reaction, as the pyridine ring is relatively electron-rich and thus less susceptible to nucleophilic attack.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(Azetidin-1-yl)-6-bromopyridine, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

-

Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the purity of the final product.

Applications in Drug Discovery and Development

The unique structural features of 2-(Azetidin-1-yl)-6-bromopyridine make it a highly attractive scaffold for the development of novel therapeutic agents.[1][6] The azetidine moiety can enhance drug-like properties, while the bromo-substituent provides a versatile point for further chemical modification.[2]

This compound can serve as a key intermediate in the synthesis of a wide range of biologically active molecules targeting various diseases, including cancer, infectious diseases, and central nervous system disorders.[1][7] The ability to readily modify the pyridine core through cross-coupling reactions allows for the exploration of a vast chemical space, increasing the probability of identifying potent and selective drug candidates.

Conclusion

2-(Azetidin-1-yl)-6-bromopyridine is a valuable and versatile building block in modern medicinal chemistry. Its well-defined molecular weight and physicochemical properties, coupled with its synthetic accessibility, make it an indispensable tool for researchers in the pharmaceutical industry and academia. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective utilization in the design and development of next-generation therapeutics.

References

-

PubChem. 2-Acetyl-6-bromopyridine. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(46), 15074-15078. [Link]

-

PubChem. 2,6-Dibromopyridine. [Link]

-

PubChem. 2-Bromopyridine. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Al-Zahraa Journal for Health and Medical Sciences. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. [Link]

- Google Patents. Method for synthesizing 2-amino-6-bromopyridine.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. CAS 1288991-76-3: 2-(Azetidin-1-yl)-6-bromopyridine [cymitquimica.com]

- 5. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-6-bromopyridine, a key heterocyclic building block in modern medicinal chemistry. The guide details its synthesis via Buchwald-Hartwig amination, including a thorough explanation of the reaction mechanism and a detailed experimental protocol. It further provides a complete spectroscopic characterization, featuring an in-depth analysis of its 1H and 13C NMR spectra, and mass spectrometry data. The document explores the reactivity of this molecule and its significant potential in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries, providing the foundational knowledge and practical insights necessary for the effective utilization of this versatile compound.

Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery and medicinal chemistry.[1][2] Their unique physicochemical and pharmacokinetic profiles, stemming from their inherent ring strain, sp³-rich character, and conformational rigidity, make them highly attractive scaffolds for the design of bioactive molecules.[1] The incorporation of an azetidine ring can lead to enhanced pharmacokinetic properties, improved solubility, and increased metabolic stability.[1] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, highlighting its importance in contemporary pharmaceutical design.[1][3]

2-(Azetidin-1-yl)-6-bromopyridine combines the desirable properties of the azetidine ring with the versatile reactivity of a 2,6-disubstituted pyridine. The pyridine ring is another privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of additional molecular complexity. This makes 2-(Azetidin-1-yl)-6-bromopyridine a valuable building block for the synthesis of diverse compound libraries aimed at various biological targets.

Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine

The most direct and efficient method for the synthesis of 2-(Azetidin-1-yl)-6-bromopyridine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, is a well-established and reliable method for the synthesis of arylamines.

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The reaction is initiated by the oxidative addition of the aryl halide (2,6-dibromopyridine) to the Pd(0) complex. Subsequent coordination of the amine (azetidine) and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(Azetidin-1-yl)-6-bromopyridine.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 2,6-Dibromopyridine | 236.88 g/mol | 1.0 g | 4.22 mmol |

| Azetidine hydrochloride | 93.55 g/mol | 0.43 g | 4.64 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 0.077 g | 0.084 mmol |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 g/mol | 0.12 g | 0.25 mmol |

| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.22 g | 12.7 mmol |

| Toluene | - | 20 mL | - |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 g, 4.22 mmol), azetidine hydrochloride (0.43 g, 4.64 mmol), sodium tert-butoxide (1.22 g, 12.7 mmol), Pd₂(dba)₃ (0.077 g, 0.084 mmol), and XPhos (0.12 g, 0.25 mmol).

-

Add dry toluene (20 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Azetidin-1-yl)-6-bromopyridine as a solid.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in chemical research. The following section details the expected spectroscopic data for 2-(Azetidin-1-yl)-6-bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.35 | t | ~7.8 | 1H | Pyridine H-4 |

| ~6.65 | d | ~7.7 | 1H | Pyridine H-3 |

| ~6.40 | d | ~7.9 | 1H | Pyridine H-5 |

| ~4.10 | t | ~7.2 | 4H | Azetidine CH₂ (adjacent to N) |

| ~2.40 | p | ~7.2 | 2H | Azetidine CH₂ (C-3) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

13C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | Pyridine C-2 |

| ~141.0 | Pyridine C-6 |

| ~139.0 | Pyridine C-4 |

| ~115.0 | Pyridine C-5 |

| ~108.0 | Pyridine C-3 |

| ~52.0 | Azetidine CH₂ (adjacent to N) |

| ~17.0 | Azetidine CH₂ (C-3) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

-

Molecular Formula: C₈H₉BrN₂

-

Molecular Weight: 213.08 g/mol

-

Expected m/z (ESI+): 214.0 [M+H]⁺, 216.0 [M+H+2]⁺ (due to bromine isotopes)

Reactivity and Applications in Drug Discovery

The chemical structure of 2-(Azetidin-1-yl)-6-bromopyridine offers two primary points for further functionalization, making it a valuable scaffold for the construction of diverse molecular libraries.

Figure 2: Key Reactions for the Functionalization of 2-(Azetidin-1-yl)-6-bromopyridine.

Cross-Coupling Reactions at the C-6 Position

The bromine atom at the C-6 position is readily displaced via various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To introduce a second amino group.

-

Sonogashira Coupling: To introduce alkynyl moieties.

These reactions allow for the systematic exploration of the chemical space around the pyridine core, which is a common strategy in lead optimization.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the hinge region of the kinase active site. 2-(Azetidin-1-yl)-6-bromopyridine serves as an excellent starting material for the synthesis of such inhibitors. The azetidine group can occupy a specific pocket in the active site, potentially enhancing potency and selectivity, while the bromine atom allows for the introduction of substituents that can target other regions of the kinase.

Workflow for Kinase Inhibitor Synthesis:

Figure 3: General Workflow for the Synthesis of Kinase Inhibitors.

Conclusion

2-(Azetidin-1-yl)-6-bromopyridine is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust and well-established methods like the Buchwald-Hartwig amination. The presence of both a privileged azetidine moiety and a versatile bromopyridine core allows for the efficient construction of diverse and complex molecular architectures. This guide provides the essential technical information for the synthesis, characterization, and application of this compound, empowering researchers to leverage its full potential in the development of novel therapeutics.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][1]

-

Google Patents. (n.d.). CA2944476A1 - Azetidine-substituted fluorescent compounds. Retrieved from [5][6]

-

Google Patents. (n.d.). EP2465847A1 - Azetidinone compounds and medical use thereof. Retrieved from [7][8]

-

Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Retrieved from [5]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link][9]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

PubChem. (n.d.). Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents - Patent US-RE42461-E. Retrieved from [Link][10][11]

-

PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-2021346418-A1. Retrieved from [Link][12]

-

ZJHMS. (2025). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Al-Zahraa Journal for Health and Medical Sciences, 3, 9-35. [Link][13]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1288991-76-3: 2-(Azetidin-1-yl)-6-bromopyridine [cymitquimica.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 6. CA2944476A1 - Azetidine-substituted fluorescent compounds - Google Patents [patents.google.com]

- 7. Buy 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride [smolecule.com]

- 8. EP2465847A1 - Azetidinone compounds and medical use thereof - Google Patents [patents.google.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents - Patent US-RE42461-E - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to the Reactivity of 2-(Azetidin-1-yl)-6-bromopyridine

Foreword: The Strategic Value of the Azetidinyl-Pyridine Scaffold in Modern Drug Discovery

To the discerning researcher in medicinal chemistry, the elegance of a molecular scaffold lies not in its complexity, but in its strategic functionality. The compound at the heart of this guide, 2-(Azetidin-1-yl)-6-bromopyridine, is a testament to this principle. It represents a confluence of desirable attributes: the azetidine ring, a compact, sp³-rich motif known to enhance aqueous solubility and metabolic stability, and the bromopyridine core, a versatile handle for a suite of powerful cross-coupling and substitution reactions.[1][2][3] This guide is crafted to provide a comprehensive, field-proven perspective on the reactivity of this valuable building block, moving beyond mere procedural lists to elucidate the underlying principles that govern its chemical behavior.

I. Synthesis of 2-(Azetidin-1-yl)-6-bromopyridine: A Practical Approach

The most direct and efficient route to 2-(Azetidin-1-yl)-6-bromopyridine involves the selective nucleophilic aromatic substitution of 2,6-dibromopyridine with azetidine. The key to a successful and high-yielding synthesis lies in controlling the mono-substitution and minimizing the formation of the di-substituted product.

A copper-catalyzed approach is often favored for its selectivity in C-N bond formation with heteroaromatic halides.[4] The following protocol is a robust starting point for this transformation.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

-

2,6-Dibromopyridine

-

Azetidine hydrochloride

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), azetidine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene, followed by Copper(I) iodide (0.1 eq) and N,N'-dimethylethylenediamine (0.2 eq).

-

The reaction mixture is heated to 110 °C and stirred vigorously for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 2-(Azetidin-1-yl)-6-bromopyridine.

II. The Reactivity Landscape: Harnessing the 6-Bromo Position

The bromine atom at the 6-position of the pyridine ring is the primary site of reactivity, serving as a versatile leaving group for a variety of transformations. The electron-withdrawing nature of the pyridine nitrogen activates this position towards both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and 2-(Azetidin-1-yl)-6-bromopyridine is an excellent substrate for these transformations. The choice of catalyst, ligand, and base is critical for achieving high yields and clean conversions.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or vinyl boronic acids or esters.[5][6][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-(Azetidin-1-yl)-6-bromopyridine

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve 2-(Azetidin-1-yl)-6-bromopyridine (1.0 eq) and the arylboronic acid (1.2 eq) in the toluene/ethanol/water solvent mixture.

-

Add sodium carbonate (2.0 eq) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Azetidin-1-yl)-6-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(Azetidin-1-yl)-6-(4-methoxyphenyl)pyridine | 92 |

| 3 | Thiophene-2-boronic acid | 2-(Azetidin-1-yl)-6-(thiophen-2-yl)pyridine | 78 |

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, replacing the bromine atom with a primary or secondary amine.[8][9][10] This reaction is highly valuable for introducing diverse amine functionalities, which are key components of many bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-(Azetidin-1-yl)-6-bromopyridine

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill with an inert gas three times.

-

Add a solution of 2-(Azetidin-1-yl)-6-bromopyridine (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

-

Heat the reaction to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.

-

Wash the filtrate with brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

The Sonogashira coupling is a powerful method for installing an alkyne group onto the pyridine ring, forming a C(sp²)-C(sp) bond.[11][12][13] This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Materials:

-

2-(Azetidin-1-yl)-6-bromopyridine

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 2-(Azetidin-1-yl)-6-bromopyridine (1.0 eq) in a mixture of anhydrous THF and triethylamine (2:1).

-

Degas the solution with an inert gas for 20 minutes.

-

Add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and the terminal alkyne (1.5 eq).

-

Stir the reaction at room temperature for 6-10 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, concentrate the reaction mixture and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

Diagram: General Workflow for Cross-Coupling Reactions

Caption: A generalized workflow for performing cross-coupling reactions.

B. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, the bromine atom can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity in SNAr is enhanced by the electron-deficient nature of the pyridine ring.[14][15][16]

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex. However, recent studies have shown that some SNAr reactions can proceed through a concerted mechanism.[17][18] For practical purposes, strong, small nucleophiles such as alkoxides or thiolates can displace the bromide, typically requiring elevated temperatures.

Experimental Protocol: SNAr with Sodium Methoxide

Materials:

-

2-(Azetidin-1-yl)-6-bromopyridine

-

Sodium methoxide (2.0 eq)

-

Methanol, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 2-(Azetidin-1-yl)-6-bromopyridine (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (2.0 eq) under an inert atmosphere.

-

Heat the reaction mixture in a sealed tube to 120 °C for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

III. Conclusion: A Versatile Scaffold for Chemical Innovation

2-(Azetidin-1-yl)-6-bromopyridine is a highly valuable and versatile building block in contemporary drug discovery and organic synthesis. Its reactivity is dominated by the strategic placement of the bromine atom on the electron-deficient pyridine ring, which allows for a wide array of transformations. From the construction of complex biaryl systems via Suzuki-Miyaura coupling to the introduction of diverse nitrogen and carbon functionalities through Buchwald-Hartwig and Sonogashira reactions, this scaffold provides a reliable and predictable platform for chemical exploration. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the unique chemical attributes of 2-(Azetidin-1-yl)-6-bromopyridine in their synthetic endeavors.

IV. References

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

-

Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - AWS.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs.

-

Synthesis and biological study of Azetidinone derivatives.

-

Synthesis of Novel 2-Azetidinones as Antibacterial Agents.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.

-

(PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.

-

Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.

-

Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed.

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare.

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH.

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.

-

Medicinal Chemistry Applications | Open Access Journals - Hilaris Publisher.

-

(PDF) Recent Advances in Sonogashira Reactions - ResearchGate.

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH.

-

Azetidine synthesis - Organic Chemistry Portal.

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

-

Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata.

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.

-

Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing).

-

Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate.

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

-

The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts - ResearchGate.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.

-

2-(6-Bromopyridin-2-yl)-6-methyl-[1][8][9][19]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative - ResearchGate.

-

2-Acetyl-6-bromopyridine 97 49669-13-8 - Sigma-Aldrich.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to 2-(Azetidin-1-yl)-6-bromopyridine Derivatives

Section 1: Strategic Importance in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, nitrogen-containing heterocycles are paramount, present in a vast majority of FDA-approved drugs. The 2-(Azetidin-1-yl)-6-bromopyridine core has emerged as a particularly valuable building block, synergistically combining the benefits of two key structural motifs: the azetidine ring and a functionalized pyridine core.

1.1 The Azetidine Moiety: A Tool for Optimizing Drug-Like Properties

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as "privileged" scaffolds in drug design.[1] Their incorporation into a lead compound can profoundly influence its properties in several beneficial ways:

-

Enhanced Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.

-

Metabolic Stability: The strained four-membered ring can block sites of metabolism that might otherwise be susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes).[1]

-

Three-Dimensionality (sp³-richness): Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery. The non-planar, sp³-rich character of the azetidine ring allows for more precise and complex interactions with biological targets, often leading to improved potency and selectivity.[2]

-

Novel Exit Vectors: The constrained geometry of the azetidine ring provides unique angles for substituents to project into the binding pockets of target proteins, enabling exploration of previously inaccessible chemical space.[2]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its value in developing successful therapeutics.[1]

1.2 The 6-Bromopyridine Moiety: A Versatile Synthetic Handle

The 2-aminopyridine scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. The bromine atom at the 6-position of the core molecule serves as a highly versatile functional handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient diversification of the core structure. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

This guide will provide a detailed exploration of the synthesis of the core 2-(Azetidin-1-yl)-6-bromopyridine intermediate, its subsequent chemical modification, and its application in the development of advanced pharmaceutical agents.

Section 2: Synthesis of the Core Intermediate: 2-(Azetidin-1-yl)-6-bromopyridine

The most direct and efficient route to the core intermediate is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems, such as di-substituted pyridines.[3]

2.1 Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the addition of a nucleophile (azetidine) to the electron-deficient pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nature of the pyridine nitrogen and the second bromine atom sufficiently activates the ring towards nucleophilic attack. The subsequent departure of a bromide leaving group restores the aromaticity of the ring, yielding the desired product. Selective mono-amination can be achieved by controlling the stoichiometry and reaction conditions.[4]

Caption: Synthetic workflow for 2-(Azetidin-1-yl)-6-bromopyridine.

2.2 Detailed Experimental Protocol

A detailed, step-by-step methodology for the synthesis of the core intermediate is provided in Section 5.1. The causality behind the experimental choices is critical for reproducibility and optimization:

-

Choice of Starting Material: 2,6-dibromopyridine is a commercially available and cost-effective starting material. Its symmetry and the presence of two activating halogens make it an ideal substrate.

-

Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is typically used. These solvents can dissolve the reactants and effectively mediate the SNAr reaction, which often requires elevated temperatures.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to scavenge the hydrobromic acid (HBr) that is generated during the reaction. This prevents the protonation of the azetidine nucleophile, which would render it unreactive.

-

Temperature: The reaction generally requires heating (e.g., 100-140 °C) to overcome the activation energy for the nucleophilic attack on the pyridine ring. Microwave irradiation can also be employed to shorten reaction times.[4]

-

Stoichiometry: Using a slight excess of azetidine can drive the reaction towards the mono-substituted product and compensate for any volatility. However, careful control is needed to minimize the formation of the di-substituted by-product, 2,6-di(azetidin-1-yl)pyridine.

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of 2-(Azetidin-1-yl)-6-bromopyridine lies in the reactivity of the C6-bromo position. This site serves as a versatile anchor point for introducing a wide range of molecular fragments, primarily through palladium-catalyzed cross-coupling reactions.

Caption: Diversification pathways for the core intermediate.

3.1 Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.

-